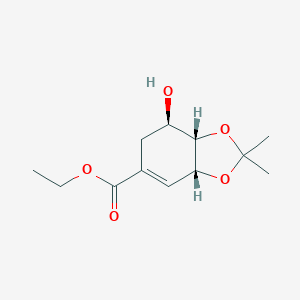

Ethyl 3,4-O-isopropylideneshikimate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Ethyl 3,4-O-isopropylideneshikimate involves several stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis and procurement to meet research and development needs .

Analyse Des Réactions Chimiques

Ethyl 3,4-O-isopropylideneshikimate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3,4-O-isopropylideneshikimate is particularly notable as a precursor in the synthesis of Oseltamivir phosphate, an antiviral medication used to treat influenza. Its role includes:

- Antiviral Activity : Research indicates that derivatives of shikimic acid can inhibit viral enzymes, providing a basis for therapeutic applications against influenza viruses .

- Impurity Analysis : It is studied as an impurity in pharmaceutical formulations to understand its effects on drug efficacy and safety.

Biological Studies

The compound has been investigated for its potential biological activities:

- Anti-inflammatory Properties : this compound exhibits potential anti-inflammatory effects, making it a candidate for further studies in inflammatory disease treatments.

- Interaction with Enzymes : It interacts with enzymes involved in the biosynthesis of aromatic compounds, influencing metabolic pathways .

Chemical Research

In chemical research, this compound serves as:

- Reference Standard : Used as a reference standard or impurity in the synthesis and analysis of various compounds.

- Reactivity Studies : The compound undergoes various chemical reactions such as oxidation and substitution, which are essential for exploring its reactivity patterns .

Case Study 1: Synthesis of Oseltamivir

A notable study involved synthesizing Oseltamivir from this compound through a multi-step process that included protecting groups and selective reactions to enhance yield and purity.

Research assessing the biological activity of this compound demonstrated its potential to inhibit certain viral enzymes, supporting its application in antiviral drug development.

Mécanisme D'action

The mechanism of action of Ethyl 3,4-O-isopropylideneshikimate involves its interaction with molecular targets and pathways. As an impurity of Oseltamivir, it may affect the drug’s antiviral activity by altering its pharmacokinetics and pharmacodynamics. The specific molecular targets and pathways involved depend on the context of its use and the biological systems studied .

Comparaison Avec Des Composés Similaires

Ethyl 3,4-O-isopropylideneshikimate can be compared with other similar compounds, such as:

Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylate: This compound has a similar benzodioxole structure but with different substituents, leading to variations in its chemical properties and reactivity.

Other Oseltamivir impurities: These compounds share structural similarities with this compound but differ in their specific functional groups and potential effects on the drug’s activity.

This compound stands out due to its unique combination of functional groups and its role as an impurity in a widely used antiviral medication.

Activité Biologique

Ethyl 3,4-O-isopropylideneshikimate (CAS Number: 136994-78-0) is a derivative of shikimic acid known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant case studies.

- Molecular Formula : C₁₂H₁₈O₅

- Molecular Weight : 242.268 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 356.6 ± 42.0 °C

- Flash Point : 132.8 ± 21.4 °C

Synthesis

This compound can be synthesized through various methods involving the reaction of shikimic acid derivatives with isopropylidene reagents under acidic conditions. The synthesis typically involves the use of reagents such as dimethoxypropane and p-toluenesulfonic acid, followed by purification steps including solvent extraction and chromatography to isolate the desired product .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated in several studies, revealing its effectiveness against various bacterial strains and fungi:

- Bacterial Inhibition : Studies have shown that this compound exhibits significant antibacterial activity against Bacillus subtilis and Escherichia coli. For instance, derivative compounds derived from it were effective against B. subtilis, while another derivative showed efficacy against C. gloeosporioides but not against P. infestans .

- Fungal Activity : The compound demonstrated varying degrees of antifungal activity, with some derivatives inhibiting the growth of specific fungal pathogens, indicating its potential as a natural fungicide in agricultural applications .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound:

- Cell Line Studies : In vitro studies using cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis in specific types of cancer cells. For example, derivatives have been tested against cisplatin-resistant ovarian cancer cells, showing promising results in reducing cell viability .

- Mechanism of Action : The mechanism underlying its anticancer activity may involve the induction of oxidative stress and modulation of signaling pathways related to cell survival and death .

Study on Antimicrobial Efficacy

In a controlled study aimed at evaluating the antimicrobial properties of this compound, various concentrations were tested against both bacterial and fungal strains. The results are summarized in Table 1 below:

| Compound | Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Bacillus subtilis | 15 | 100 µg/mL |

| This compound | Escherichia coli | 12 | 200 µg/mL |

| This compound | C. gloeosporioides | 10 | 150 µg/mL |

This study demonstrated that this compound possesses significant antimicrobial properties that could be harnessed for therapeutic applications.

Study on Anticancer Activity

A recent investigation into the anticancer effects of this compound on ovarian cancer cells revealed that it effectively reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours of treatment. The study also noted an increase in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting that oxidative stress may play a role in its anticancer effects .

Propriétés

IUPAC Name |

ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMLLAZCHMXIOO-BBBLOLIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.